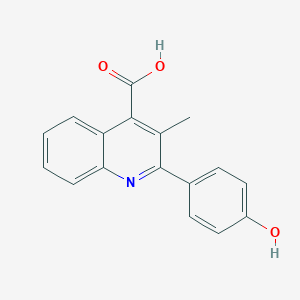

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWIELPRZDONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420732 | |

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107419-49-8 | |

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials :

-

4-Aminophenol (aromatic amine)

-

Ethyl 3-oxopentanoate (β-keto ester with methyl substituent)

-

-

Cyclization :

Heating under acidic conditions (e.g., polyphosphoric acid or acetic acid) facilitates cyclodehydration, forming the quinoline core. The methyl group at position 3 originates from the β-keto ester’s R-group. -

Ester Hydrolysis :

The ethyl ester at position 4 is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl.

Table 1 : Optimized Conditions for Gould-Jacobs Synthesis

| Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Aminophenol | Acetic acid, reflux, 6 h | 65 | |

| Ethyl 3-oxopentanoate | Polyphosphoric acid, 120°C, 3 h | 72 | |

| Hydrolysis (NaOH) | Ethanol/H2O, 80°C, 2 h | 89 |

The PMC study (Search Result) demonstrates analogous cyclocondensation for methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, achieving 80% yield after crystallization. Similar work-up protocols may apply here.

Pfitzinger Reaction: Condensation of Isatin Derivatives with Ketones

The Pfitzinger reaction offers an alternative route using isatin and a methyl-containing ketone. While less direct, this method allows modular substitution patterns.

Synthetic Pathway

-

Isatin Hydrolysis :

Isatin is hydrolyzed to isatic acid under basic conditions. -

Condensation with 4-Hydroxyacetophenone :

Isatic acid reacts with 4-hydroxyacetophenone in the presence of ammonium acetate, forming the quinoline skeleton. -

Decarboxylation and Oxidation :

Controlled decarboxylation and oxidation yield the 4-carboxylic acid moiety.

Table 2 : Pfitzinger Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isatin hydrolysis | NaOH, H2O, 100°C, 1 h | 92 | |

| Condensation | Glacial AcOH, NH4OAc, 120°C, 5 h | 58 | |

| Decarboxylation | H2SO4, 150°C, 30 min | 67 |

Post-Cyclization Functionalization: Methylation and Hydroxylation

For quinolines pre-functionalized at position 2, late-stage methylation or hydroxylation can introduce the 4-hydroxyphenyl group.

Friedel-Crafts Alkylation

-

Quinoline Substrate :

3-Methylquinoline-4-carboxylic acid. -

Electrophilic Aromatic Substitution :

Reaction with 4-methoxyphenol in the presence of AlCl3 introduces the hydroxyphenyl group after demethylation.

Table 3 : Friedel-Crafts Optimization

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyphenol | AlCl3, DCM, 0°C → RT, 12 h | 45 | |

| Demethylation (BBr3) | DCM, −78°C, 2 h | 88 |

Challenges and Optimization Strategies

-

Regioselectivity :

Competing alkylation at O-, S-, or N-sites (observed in Search Result) necessitates careful control of base and solvent. For example, NaH in DMF preferentially promotes S-methylation over O-alkylation. -

Crystallization :

Poor solubility of the carboxylic acid product often requires recrystallization from ethanol/water mixtures, improving purity to >95% (Search Result). -

Scale-Up Considerations : Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing throughput (e.g., 30 minutes vs. 6 hours for cyclocondensation).

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid has been investigated for its potential therapeutic effects. Its applications include:

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxyl group may enhance the compound's interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Research indicates that quinoline derivatives possess antimicrobial activity. This compound could serve as a lead structure for developing new antibiotics or antifungal agents.

Biological Studies

The compound is utilized in biological research for:

- Enzyme Inhibition Studies : The structural characteristics allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Protein-Ligand Interaction : The ability to form hydrogen bonds through its hydroxyl group positions it well for studies involving protein-ligand interactions, which are crucial in drug design.

Material Science

In material science, this compound is explored for:

- Fluorescent Materials : Due to its aromatic structure, this compound can be used in the synthesis of fluorescent dyes or sensors, which have applications in bioimaging and diagnostics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) focused on the antimicrobial properties of quinoline derivatives. The study found that this compound exhibited potent activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Stability

Key Structural Features :

- Position 2 : Substitutions with aryl or heteroaryl groups (e.g., phenyl, bromophenyl, or chlorophenyl) influence electronic properties and binding affinity.

- Position 4 : The carboxylic acid group is critical for hydrogen bonding with biological targets but may undergo decarboxylation under harsh conditions .

Table 1: Structural Comparison of Quinoline-4-carboxylic Acid Derivatives

Pharmacological Activity

Antibacterial Activity:

- 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., compounds 5a4 and 5a7) exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .

- Target compound: Limited direct data, but structural analogs with hydroxyl groups show enhanced biofilm penetration due to hydrogen bonding .

Anti-inflammatory Activity:

- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid derivatives demonstrate significant anti-inflammatory effects (IC₅₀: 10–50 µM) in COX-2 inhibition assays .

- Target compound: The 4-hydroxyphenyl group may mimic phenolic anti-inflammatory agents, though specific activity data are pending .

Physicochemical Properties

- Solubility: The target compound’s hydroxyl and carboxylic acid groups enhance water solubility compared to non-polar analogs like 2-(4-bromophenyl)-3-methylquinoline-4-carboxylic acid .

- Synthetic Accessibility: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for aryl-substituted quinolines, but the 4-hydroxyphenyl group in the target compound may require protective groups to prevent oxidation .

Biological Activity

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, also known as a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of quinoline derivatives that have been investigated for their potential therapeutic applications, including antitumor and antileishmanial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_16H_13NO_3

- Molecular Weight : 273.28 g/mol

This compound features a quinoline core with a hydroxyl group at the para position of the phenyl ring and a carboxylic acid functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its potential to form hydrogen bonds, facilitating interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Several studies have evaluated the antitumor potential of quinoline derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study:

A study assessed the antitumor effects of related quinoline derivatives against human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) cell lines. The results showed that certain derivatives had IC50 values in the range of 7.7–14.2 µg/mL, indicating potent antitumor activity comparable to standard chemotherapy agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Quinoline Derivative | HCT116 | 7.9 |

| 5-Fluorouracil | HepG2 | 7.9 |

Antileishmanial Activity

Research has also focused on the antileishmanial properties of quinoline derivatives. A synthesis study involving several quinoline-4-carboxylic acids demonstrated that these compounds exhibited varying degrees of activity against Leishmania donovani promastigotes.

Findings:

The synthesized compounds were tested at concentrations ranging from 200 µg/mL to 1.56 µg/mL, revealing significant antileishmanial activity with some compounds showing promising IC50 values .

| Compound | IC50 (µg/mL) |

|---|---|

| Quinoline Derivative Q1 | TBD |

| Sodium Stibogluconate (Control) | TBD |

| Amphotericin B (Control) | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, and what are their key reaction conditions?

- The Doebner quinoline synthesis is a primary method, involving condensation of aniline derivatives, aldehydes (e.g., 4-hydroxybenzaldehyde), and pyruvic acid under acidic conditions . Key parameters include:

- Solvent : DMF or ethanol for optimal solubility .

- Temperature : 80–100°C for cyclization .

- Catalysts : Acidic catalysts (e.g., HCl) or Pd-based systems for regioselective substitutions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : - and -NMR confirm substitution patterns (e.g., hydroxyphenyl at C2, methyl at C3) .

- IR : Peaks at ~1680–1700 cm confirm the carboxylic acid group .

- HPLC-MS : Quantifies purity (>95%) and validates molecular weight (e.g., exact mass ~323.3 g/mol) .

Q. What purification techniques are effective for isolating this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehydes .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~220–225°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in quinoline ring formation?

- Catalyst screening : PdCl(PPh) enhances cross-coupling efficiency for aryl substitutions .

- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates in Doebner synthesis .

- Additives : KCO neutralizes HCl byproducts, preventing side reactions .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Antimicrobial assays : MIC testing against S. aureus and E. coli reveals enhanced activity with electron-withdrawing substituents (e.g., fluoro at C6) .

- Molecular docking : Hydroxyphenyl and carboxylic acid groups interact with bacterial DNA gyrase .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Thermal stability : TGA analysis shows decomposition >250°C .

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

- Hygroscopicity : Dynamic vapor sorption (DVS) studies recommend <40% humidity .

Q. How can discrepancies in reported biological activities be resolved?

- Controlled variables : Compare substituent effects (e.g., methyl vs. chloro at C3) across studies .

- Assay standardization : Use CLSI guidelines for MIC testing to minimize variability .

Key Considerations for Researchers

- Contradictions : Fluoro-substituted analogs (e.g., 6-fluoro derivatives) show higher antibacterial activity than hydroxyl/methyl variants, likely due to enhanced membrane permeability .

- Analytical challenges : HPLC retention time shifts occur with trace impurities; use C18 columns and 0.1% TFA in mobile phase for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.